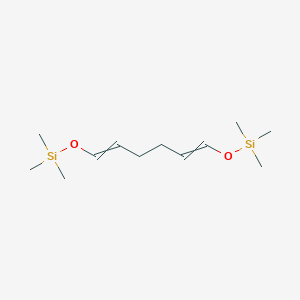
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene is a unique organosilicon compound characterized by its two silicon atoms and a diene structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene typically involves the reaction of silanes with appropriate organic compounds under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science, pharmaceuticals, and chemical synthesis .
Scientific Research Applications
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 3,10-Dioxa-2,11-disiladodeca-5,7-diene
- 2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-5,7-diyne
Uniqueness
2,2,11,11-Tetramethyl-3,10-dioxa-2,11-disiladodeca-4,8-diene is unique due to its specific diene structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
113108-44-4 |
|---|---|
Molecular Formula |
C12H26O2Si2 |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilyloxyhexa-1,5-dienoxy)silane |
InChI |
InChI=1S/C12H26O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
QQBYKMLVMLTBRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC=CCCC=CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
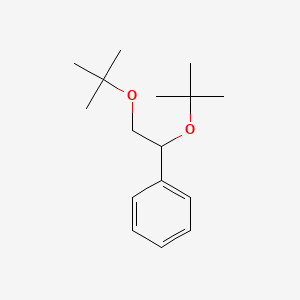
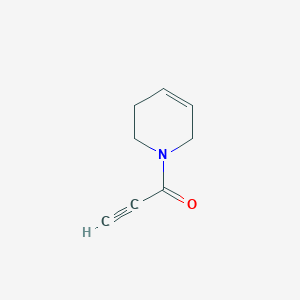
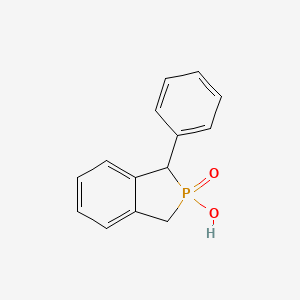
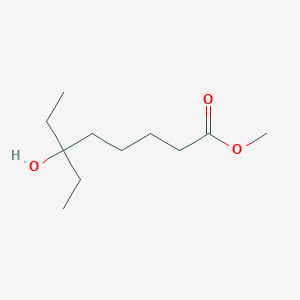
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
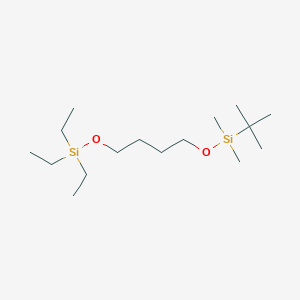
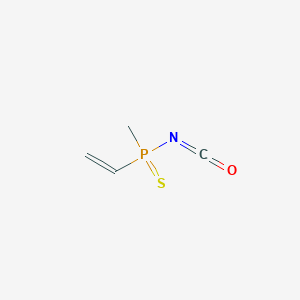

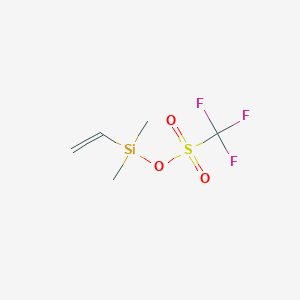
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
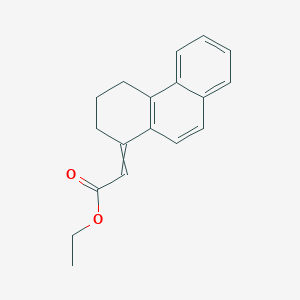
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
